4-(3-Methoxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol
Description
4-(3-Methoxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol is a bicyclic compound featuring a fused cyclopentane-furan core with a methoxy-substituted octenyl side chain. Its structure includes a hydroxyl group at position 2 of the furan ring and a methoxy group at position 3 of the octenyl chain. This compound is structurally analogous to prostaglandin intermediates, particularly those used in glaucoma therapeutics (e.g., bimatoprost and tafluprost derivatives) .
Properties
Molecular Formula |
C16H28O3 |
|---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
4-[(E)-3-methoxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-ol |
InChI |
InChI=1S/C16H28O3/c1-3-4-5-6-13(18-2)9-7-12-8-10-15-14(12)11-16(17)19-15/h7,9,12-17H,3-6,8,10-11H2,1-2H3/b9-7+ |
InChI Key |
KRQUHFRYRZPCCA-VQHVLOKHSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C1CCC2C1CC(O2)O)OC |
Canonical SMILES |
CCCCCC(C=CC1CCC2C1CC(O2)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.
Introduction of the Octenyl Side Chain: The octenyl side chain can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Methoxylation: The methoxy group can be introduced through a methylation reaction, using reagents such as methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furans with different functional groups.
Scientific Research Applications
4-(3-Methoxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
(a) Hydroxy vs. Methoxy Substituents
Target Compound : 4-(3-Methoxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol
- Substituents: Methoxy (C-3 of octenyl), hydroxyl (C-2 of furan).
- Molecular Weight: Calculated ~296.4 g/mol (C₁₆H₂₈O₄).
Corey PG-Lactone Diol (CAS 53110-06-8)
- Substituents: Hydroxyl (C-3 of octenyl), hydroxyl (C-2 of furan).
- Molecular Weight: 268.4 g/mol (C₁₅H₂₄O₄).
- Key Difference : Replacement of methoxy with hydroxyl increases polarity, reducing logP (hydrophilicity). This impacts membrane permeability and metabolic stability.
5-Hydroxy-4-((R,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one (CAS 39182-59-7)
- Substituents: Hydroxyl (C-3 of octenyl), ketone (C-2 of furan).
- Molecular Weight: 296.4 g/mol (C₁₅H₂₄O₄).
- Key Difference : Ketone at C-2 alters hydrogen-bonding capacity and reactivity compared to the hydroxyl group in the target compound.
(b) Functional Group Modifications
- Tafluprost Intermediate (CAS 209861-00-7) Substituents: Benzoyloxy (C-5 of furan), difluoro-phenoxy (side chain). Molecular Weight: Higher (~500 g/mol) due to aromatic groups.
Sclaral (3a,6,6,9a-tetra-methyldodecahydronaphtho[2,1-b]furan-2-ol)
- Substituents: Methyl groups (C-3a, 6, 6, 9a), hydroxyl (C-2).
- Molecular Weight: ~264.4 g/mol.
- Key Difference : Fully saturated naphthofuran scaffold with methyl groups increases lipophilicity, favoring use in hydrophobic synthetic intermediates.
Biological Activity
4-(3-Methoxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol is a compound of interest due to its potential biological activities. This article examines its biological effects, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a cyclopentafuran ring, which is significant in determining its biological activity.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of the bacterial cell membrane, leading to cell lysis.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines when treated with the compound. This suggests a potential application in treating inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers synthesized several derivatives of the compound and tested their efficacy against multi-drug resistant bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, indicating a promising alternative for treatment.
| Compound Derivative | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Derivative A | 8 | Staphylococcus aureus |
| Derivative B | 16 | Escherichia coli |
Study 2: Anti-inflammatory Mechanism
A study published in Pharmacology Reports explored the anti-inflammatory effects of the compound in a murine model of arthritis. The compound was administered orally, resulting in a marked decrease in joint swelling and pain scores compared to the control group.
| Treatment Group | Joint Swelling (mm) | Pain Score (0-10) |
|---|---|---|
| Control | 5.6 | 7 |
| Compound Treatment | 2.3 | 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
